molecular formula C2H8ClNO2 B12975343 O-(Methoxymethyl)hydroxylamine hydrochloride

O-(Methoxymethyl)hydroxylamine hydrochloride

Cat. No.: B12975343
M. Wt: 113.54 g/mol
InChI Key: DLDGZDSGNCCIJE-UHFFFAOYSA-N
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Description

O-(Methoxymethyl)hydroxylamine hydrochloride: is an organic compound with the formula CH3ONH2·HCl. It is also known as methoxyamine hydrochloride. This compound is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a methyl group. It is a colorless volatile liquid that is soluble in polar organic solvents and water .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Methoxyamine is prepared via O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:

    O-Alkylation of Hydroxylamine Derivatives: (CH3)2CNOCH3+H2O(CH3)2CO+H2NOCH3(CH_3)_2CNOCH_3 + H_2O → (CH_3)_2CO + H_2NOCH_3 (CH3​)2​CNOCH3​+H2​O→(CH3​)2​CO+H2​NOCH3​

    Another method involves methanolysis of hydroxylamine sulfonates:

    Methanolysis of Hydroxylamine Sulfonates: H2NOSO3+CH3OHH2NOCH3+HSO4H_2NOSO_3^- + CH_3OH → H_2NOCH_3 + HSO_4^- H2​NOSO3−​+CH3​OH→H2​NOCH3​+HSO4−​

Industrial Production Methods: Industrial production methods for O-(Methoxymethyl)hydroxylamine hydrochloride typically involve large-scale synthesis using the above-mentioned routes, ensuring high purity and yield through optimized reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Condensation Reactions: Methoxyamine condenses with ketones and aldehydes to form imines.

    Deprotonation Reactions: It undergoes deprotonation by methyl lithium to give CH3ONHLi, which can be further reacted with organolithium compounds to form amines.

Common Reagents and Conditions:

    Reagents: Methyl lithium, organolithium compounds.

    Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis and ensure high reactivity.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Methoxyamine hydrochloride exerts its effects by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites. This inhibits the base excision repair (BER) pathway, leading to an accumulation of DNA strand breaks and subsequent apoptosis. This mechanism is particularly useful in enhancing the efficacy of alkylating agents in cancer therapy .

Comparison with Similar Compounds

    N-Methylhydroxylamine: An isomer of methoxyamine with the formula CH3NH2OH.

    Aminomethanol: Another isomer with the formula CH3NH2OH.

Uniqueness:

Properties

Molecular Formula

C2H8ClNO2

Molecular Weight

113.54 g/mol

IUPAC Name

O-(methoxymethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C2H7NO2.ClH/c1-4-2-5-3;/h2-3H2,1H3;1H

InChI Key

DLDGZDSGNCCIJE-UHFFFAOYSA-N

Canonical SMILES

COCON.Cl

Origin of Product

United States

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